An In-depth Technical Guide to the Chemical Properties and Reactivity of Arsenic(5+)
An In-depth Technical Guide to the Chemical Properties and Reactivity of Arsenic(5+)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of pentavalent arsenic, commonly referred to as Arsenic(5+) or As(V). The document is structured to serve as a detailed resource, presenting quantitative data in accessible formats, outlining key experimental methodologies, and visualizing fundamental chemical processes.
Core Chemical Properties of Arsenic(5+)
Arsenic, a metalloid in Group 15 of the periodic table, exhibits chemical properties intermediate between a metal and a non-metal.[1] It can exist in several oxidation states, with +3 (arsenite) and +5 (arsenate) being the most common in environmental and biological systems.[1] Arsenic(5+) is the higher oxidation state and is predominantly found under oxygenated conditions.[1]
Electronic Structure and Oxidation State
Arsenic has the electron configuration [Ar] 3d¹⁰4s²4p³. In the +5 oxidation state, arsenic has formally lost all its valence electrons, leading to a chemical behavior that shares similarities with its group 15 neighbor, phosphorus, in the +5 state.[2][3]
Arsenic Pentoxide (As₂O₅)
Arsenic(V) oxide, or arsenic pentoxide, is a primary compound of As(V). It is a colorless, odorless, crystalline solid that is hygroscopic and readily soluble in water, forming arsenic acid.[2]
Arsenic Acid and Arsenates
In aqueous solutions, Arsenic(5+) exists as arsenic acid (H₃AsO₄), a weak triprotic acid analogous to phosphoric acid.[2][4] The arsenate ion (AsO₄³⁻) features a central arsenic atom tetrahedrally coordinated to four oxygen atoms.[3] The negative charge is delocalized across the oxygen atoms through resonance.[3] Salts of arsenic acid are known as arsenates.[2] Alkali-metal arsenates are generally soluble in water, while those of heavy metals are typically insoluble.[5]
Reactivity of Arsenic(5+)
The reactivity of Arsenic(5+) is governed by its oxidation state, its existence as an oxyanion in aqueous media, and its ability to participate in various chemical transformations.
Redox Chemistry
Arsenic(5+) compounds are moderate oxidizing agents.[3][6] The standard electrode potential for the reduction of arsenate to arsenite is +0.56 V.[3][6]
H₃AsO₄ + 2H⁺ + 2e⁻ ⇄ HAsO₂ + 2H₂O (E⁰ = +0.56 V) [5]
This redox potential is highly dependent on pH and the presence of complexing agents. Under reducing conditions, such as those found in some groundwaters and soils, As(V) can be reduced to the more mobile and more toxic As(III) (arsenite).[7][8] Conversely, oxidizing agents like manganese oxides (e.g., birnessite) can oxidize As(III) to As(V).[9][10][11]
Acid-Base Reactivity
Arsenic acid undergoes stepwise dissociation in water, similar to phosphoric acid.[2][4] The distribution of the resulting arsenate species (H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻) is a function of pH.[12][13] At neutral pH, the dominant species are H₂AsO₄⁻ and HAsO₄²⁻.[12][14]
Figure 1: Stepwise dissociation of arsenic acid.
Coordination Chemistry and Adsorption
Arsenate ions readily form complexes with various metal ions.[3] The stability of these complexes varies significantly. For example, Fe(III) forms a particularly stable complex with HAsO₄²⁻ (log K = 4.88).[15] This strong interaction is fundamental to the behavior of arsenic in the environment, where it strongly adsorbs to the surfaces of iron and manganese oxides and hydroxides, such as goethite, ferrihydrite, and birnessite.[9][12][16] This adsorption is a key mechanism for the natural attenuation of arsenic in groundwater.[16] Extended X-ray Absorption Fine Structure (EXAFS) studies have shown that arsenate forms inner-sphere surface complexes, often as bidentate binuclear corner-sharing complexes on mineral surfaces.[9][10]
Reactivity with Thiols
While trivalent arsenic has a very high affinity for thiol (sulfhydryl) groups, pentavalent arsenic is generally considered less reactive towards them.[17][18] However, under certain biological conditions, As(V) can be reduced to As(III), which then readily reacts with thiols in molecules like glutathione (B108866) or cysteine-containing proteins.[17][19][20] Some studies have reported the direct reaction of arsenic acid with certain thiols, which results in the reduction of As(V) to As(III) and the formation of trithioarsenites and disulfides.[17] This reaction is often slower than the reaction of As(III) with thiols and can be pH-dependent.[17]
Figure 2: Redox cycle and subsequent thiol binding of arsenic.
Organoarsenic(V) Compounds
Arsenic(V) can form stable bonds with carbon, creating organoarsenic compounds.[21] Key classes include arsonic acids (RAsO(OH)₂) and arsinic acids (R₂AsO(OH)).[21] For example, methanearsonic acid (CH₃AsO(OH)₂) is a derivative used in agriculture.[21] Phenylarsonic acid can be synthesized via the Bechamp reaction, which involves reacting arsenic acid with anilines.[21]
Quantitative Data Summary
Table of Physicochemical Properties
| Property | Value | Reference |
| Molar Mass (H₃AsO₄) | 141.942 g·mol⁻¹ | [4] |
| Appearance (H₃AsO₄) | White, hygroscopic crystals | [4] |
| Melting Point (H₃AsO₄) | 35.5 °C | [4] |
| Boiling Point (H₃AsO₄) | 120 °C (decomposes) | [4] |
| Redox Potential (As(V)/As(III)) | +0.56 V | [3][6] |
Table of Acid Dissociation Constants for Arsenic Acid
| Equilibrium | pKa | Reference |
| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | pKa₁ = 2.19 | [4] |
| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | pKa₂ = 6.94 | [4] |
| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | pKa₃ = 11.5 | [4] |
Table of Selected Metal-Arsenate Stability Constants
| Complex | Log K | Reference |
| FeHAsO₄⁺ | 4.88 | [15] |
| ZnHAsO₄⁰ | 3.28 | [15] |
| SrH₂AsO₄⁺ | 1.72 | [15] |
| CoHAsO₄⁰ | 1.50 | [15] |
| Ag₂H₂AsO₄⁺ | 4.50 | [15] |
Table of Kinetic Parameters for Arsenate Adsorption on Ferric Hydroxides
| Reaction Step | Gibbs Free Energy of Activation (kJ/mol) | Gibbs Free Energy of Reaction (kJ/mol) | Reference |
| Physical Adsorption to Monodentate Complex | 62 to 73 | -23 to -38 | [16] |
| Monodentate to Bidentate Complex | 79 to 112 | -11 to -55 | [16] |
| Release from Bidentate Complex | up to 167 | N/A | [16] |
Experimental Protocols
Protocol for Speciation Analysis of Arsenic(V) and Arsenic(III) in Water Samples
This protocol outlines a common method using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Objective: To separate and quantify inorganic arsenic species As(V) (as arsenate) and As(III) (as arsenite) in an aqueous matrix.
Materials:
-
HPLC system with an anion-exchange column (e.g., Hamilton PRP-X100).[22]
-
ICP-MS system.
-
Mobile phase: e.g., 15 mmol L⁻¹ KH₂PO₄ solution, pH adjusted to 6.1.[22]
-
As(V) and As(III) standard solutions.
-
0.45 µm syringe filters.
-
Sample vials.
Procedure:
-
Sample Preparation: Collect water samples and filter them through a 0.45 µm filter to remove particulates. If necessary, preserve the sample to maintain speciation integrity (e.g., by acidification or refrigeration), though stability should be validated.[23]
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1 mL min⁻¹).[22]
-
Optimize the ICP-MS for arsenic detection at m/z 75, ensuring minimal polyatomic interferences (e.g., using a collision/reaction cell).
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of both As(III) and As(V). Run the standards through the HPLC-ICP-MS system to generate calibration curves based on peak area versus concentration for each species.
-
Sample Analysis: Inject a known volume of the prepared water sample into the HPLC system. The anion-exchange column will separate the arsenic species based on their charge; at pH 6.1, As(V) exists as anions (H₂AsO₄⁻/HAsO₄²⁻) and is retained, while As(III) is neutral (H₃AsO₃) and elutes earlier.[14][24]
-
Data Acquisition and Quantification: The ICP-MS detects the arsenic eluting from the column in real-time, generating a chromatogram. Identify the peaks corresponding to As(III) and As(V) based on their retention times established from the standards. Quantify the concentration of each species in the sample by comparing its peak area to the calibration curve.
Figure 3: Workflow for arsenic speciation analysis.
Protocol for Batch Adsorption Study of Arsenic(V) on Birnessite (MnO₂)
This protocol is adapted from studies investigating the interaction of arsenic with manganese oxides.[9][10]
Objective: To determine the adsorption capacity and kinetics of As(V) on synthetic birnessite.
Materials:
-
Synthetic birnessite (MnO₂).
-
As(V) stock solution (e.g., from Na₂HAsO₄·7H₂O).
-
pH meter and buffers.
-
Shaker or stirred reactor setup.
-
Centrifuge and 0.1 µm membrane filters.
-
Analytical instrument for arsenic quantification (e.g., ICP-MS or HG-AAS).
Procedure:
-
Birnessite Suspension: Prepare a suspension of birnessite in a background electrolyte solution (e.g., dilute NaNO₃) at a known concentration (e.g., 100 mg L⁻¹).
-
pH Adjustment: Adjust the pH of the suspension to the desired experimental value (e.g., pH 6.5) using dilute acid (HCl) or base (NaOH).[9]
-
Initiation of Reaction: Initiate the adsorption experiment by adding a known volume of the As(V) stock solution to the birnessite suspension to achieve the target initial As(V) concentration.
-
Kinetic Sampling: At predetermined time intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr), withdraw an aliquot of the suspension.
-
Phase Separation: Immediately filter the aliquot through a 0.1 µm membrane to separate the solid phase (birnessite with adsorbed As(V)) from the aqueous phase.[10]
-
Aqueous Phase Analysis: Analyze the filtrate for the remaining dissolved As(V) concentration using an appropriate analytical technique.
-
Data Calculation: Calculate the amount of As(V) adsorbed onto the birnessite at each time point as the difference between the initial and the remaining aqueous concentration. The data can be used to model adsorption kinetics (e.g., pseudo-first-order or pseudo-second-order models).
-
Isotherm Study: To determine adsorption capacity, repeat the experiment at a fixed equilibration time (e.g., 48 hours) with varying initial As(V) concentrations. Plot the amount of As(V) adsorbed per unit mass of birnessite against the equilibrium aqueous As(V) concentration and fit the data to an adsorption model (e.g., Langmuir or Freundlich).
Conclusion
Arsenic(5+) chemistry is characterized by its existence as the tetrahedral arsenate oxyanion, its moderate oxidizing potential, and its strong affinity for mineral surfaces, particularly iron and manganese oxides. Its behavior is analogous to phosphate (B84403) in many respects, including its acid-base properties and coordination chemistry, which has significant implications for its biogeochemical cycling and toxicity. Understanding the fundamental properties and reactivity detailed in this guide is critical for professionals in environmental science, toxicology, and drug development who work with or encounter this important chemical species.
References
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